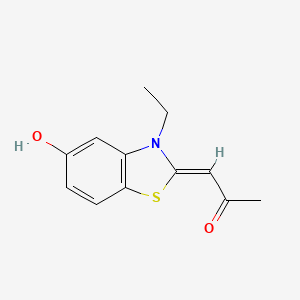
(1z)-1-(3-Ethyl-5-Hydroxy-1,3-Benzothiazol-2(3h)-Ylidene)propan-2-One
Vue d'ensemble
Description
Applications De Recherche Scientifique
INDY has a wide range of scientific research applications:
Chemistry: Used as a probe to study kinase activity and inhibition.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Explored for its therapeutic potential in diseases where kinase activity is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of INDY involves the formation of a benzothiazole ring system. One common method includes the condensation of 3-ethyl-2-aminobenzenethiol with 2-bromoacetone under basic conditions to form the benzothiazole core. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of INDY may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
INDY undergoes various chemical reactions, including:
Oxidation: INDY can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of INDY can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of INDY may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Mécanisme D'action
INDY exerts its effects by binding to the ATP pocket of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and dual-specificity tyrosine-phosphorylation-regulated kinase 1B, thereby inhibiting their activity. This inhibition leads to a decrease in substrate phosphorylation and modulation of downstream signaling pathways. The molecular targets and pathways involved include the nuclear factor of activated T-cells signaling and tau-protein phosphorylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmine: Another potent dual-specificity tyrosine-phosphorylation-regulated kinase inhibitor but also affects monoamine oxidase A activity.
AnnH31: A potent dual-specificity tyrosine-phosphorylation-regulated kinase 1A inhibitor with different specificity and potency.
GNF4877: Inhibits both dual-specificity tyrosine-phosphorylation-regulated kinase 1A and glycogen synthase kinase 3 beta
Uniqueness
INDY is unique in its high specificity for dual-specificity tyrosine-phosphorylation-regulated kinase 1A and dual-specificity tyrosine-phosphorylation-regulated kinase 1B, with minimal effects on other kinases and enzymes. This specificity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
(1Z)-1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSZJMUFYOAHFY-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)O)S/C1=C\C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



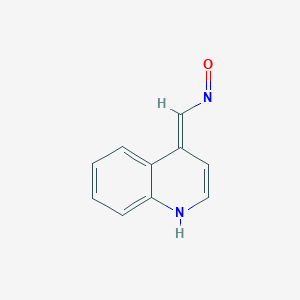

![Carbamic acid, N-(2-hydroxyethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8049165.png)



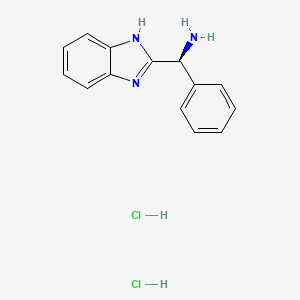
![Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-](/img/structure/B8049203.png)

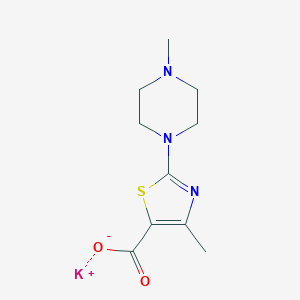
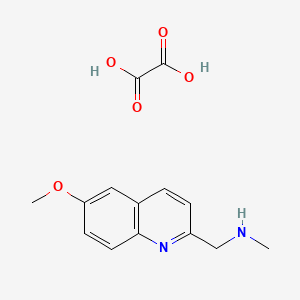
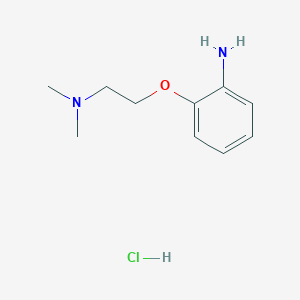
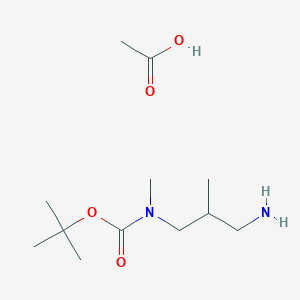
![(3R,4S)-4-[(2-fluorophenyl)methyl-formylamino]-3-methyl-4-phenylbutanoic acid](/img/structure/B8049244.png)